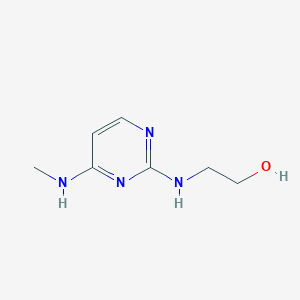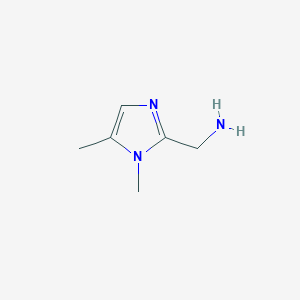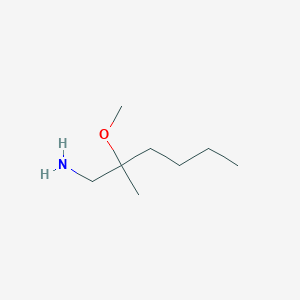![molecular formula C6H6N4O B13096796 2-Methyl-[1,2,4]triazolo[1,5-c]pyrimidin-5(6H)-one](/img/structure/B13096796.png)
2-Methyl-[1,2,4]triazolo[1,5-c]pyrimidin-5(6H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-[1,2,4]triazolo[1,5-c]pyrimidin-5(6H)-one is a heterocyclic compound that belongs to the triazolopyrimidine family. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly as a scaffold for drug design. The unique structure of this compound allows it to interact with various biological targets, making it a valuable compound for research and development in pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-[1,2,4]triazolo[1,5-c]pyrimidin-5(6H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminopyridines with nitriles under specific conditions. For example, the reaction can be catalyzed by a Schiff base zinc (II) complex supported on magnetite nanoparticles, resulting in high yields under mild conditions . Another approach involves the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as NaOCl, Pb(OAc)4, or MnO2 .
Industrial Production Methods
Industrial production of this compound may involve scalable methods such as the use of heterogeneous catalysts. For instance, the use of CuOx-ZnO/Al2O3-TiO2 as a catalyst has been reported for the synthesis of triazolopyrimidine derivatives . These methods are advantageous due to their efficiency, high yields, and the ability to recycle catalysts.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-[1,2,4]triazolo[1,5-c]pyrimidin-5(6H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like NaOCl or Pb(OAc)4.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: Nucleophilic substitution reactions are possible, particularly at the nitrogen atoms in the triazole ring.
Common Reagents and Conditions
Oxidizers: NaOCl, Pb(OAc)4, MnO2
Catalysts: Schiff base zinc (II) complex, CuOx-ZnO/Al2O3-TiO2
Solvents: Solvent-free conditions or common organic solvents like ethanol or acetonitrile
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidative cyclization of N-(2-pyridyl)amidines can yield 2-amino[1,2,4]pyrazolo[1,5-a]pyridines .
Scientific Research Applications
2-Methyl-[1,2,4]triazolo[1,5-c]pyrimidin-5(6H)-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the design of efficient light-emitting materials for phosphorescent OLED devices.
Mechanism of Action
The mechanism of action of 2-Methyl-[1,2,4]triazolo[1,5-c]pyrimidin-5(6H)-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit CDK2/cyclin A2 by fitting into the active site through essential hydrogen bonding with residues like Leu83 . This inhibition can lead to alterations in cell cycle progression and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- Pyrazolo[3,4-d]pyrimidine
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
- 7-Hydroxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine
Uniqueness
2-Methyl-[1,2,4]triazolo[1,5-c]pyrimidin-5(6H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C6H6N4O |
|---|---|
Molecular Weight |
150.14 g/mol |
IUPAC Name |
2-methyl-6H-[1,2,4]triazolo[1,5-c]pyrimidin-5-one |
InChI |
InChI=1S/C6H6N4O/c1-4-8-5-2-3-7-6(11)10(5)9-4/h2-3H,1H3,(H,7,11) |
InChI Key |
RCZYPIBCTAXEOB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C(=N1)C=CNC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![7-Bromo-6-iodo-5-methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B13096732.png)



![N-((1R,2R)-2-Amino-1,2-diphenylethyl)-1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonamide](/img/structure/B13096756.png)





![3-(Cyclopropylmethyl)-5,6,7,8-tetrahydroimidazo[1,5-A]pyrazine](/img/structure/B13096790.png)

